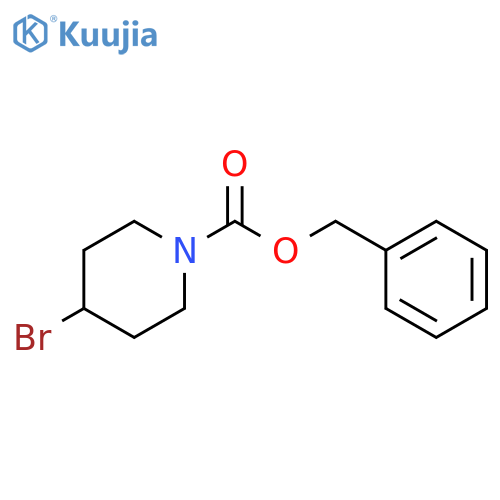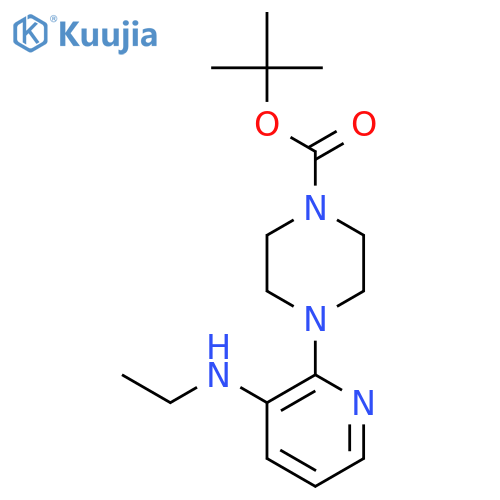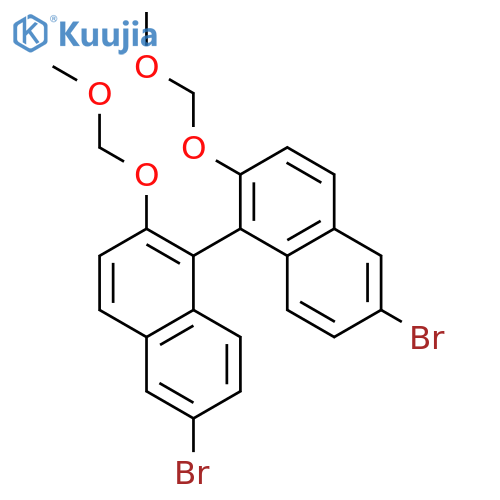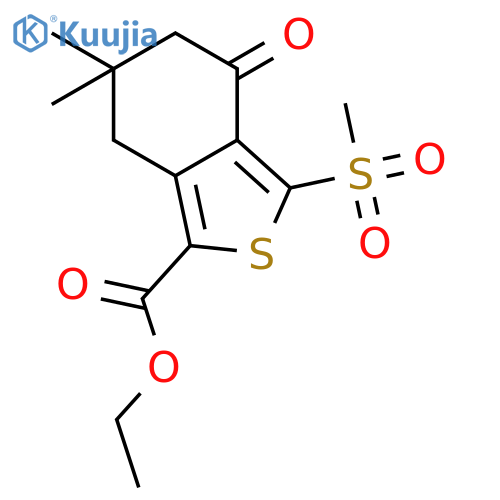Controlling viscosity in methyl oleate derivatives through functional group design†
New Journal of Chemistry Pub Date: 2014-09-12 DOI: 10.1039/C4NJ01453G
Abstract
Fatty acid methyl ester (FAME) derivatives have received considerable attention as potential biofuel additives and as sustainable lubricants. One common strategy for the modification of FAMEs, such as methyl oleate, involves epoxidation of the C9–C10 alkene followed by oxirane ring-opening to introduce branches into the FAME backbone. This strategy has been shown to improve cold-flow properties and oxidative stability relative to the parent oleates, and some derivatives have shown promise as lubricants. However, the effect of this strategy on viscosity has not been well established, if at all. Here we present the viscosity properties of methyl oleate derivatives as controlled by rational functional group manipulation with important implications for the preparation of bio-derived lubricants, where viscosity properties must be tightly controlled. The effect of selected derivatives as cold-flow additives in biodiesel is also reported.
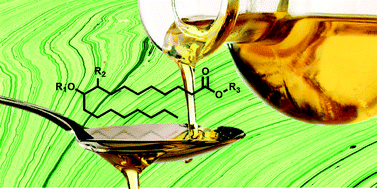
Recommended Literature
- [1] Understanding molecular mechanisms of traditional Chinese medicine for the treatment of influenza viruses infection by computational approaches†
- [2] Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis†
- [3] Functionalized ultrathin palladium nanosheets as patches for HepG2 cancer cells†
- [4] Alcohol-based PISA in batch and flow: exploring the role of photoinitiators†
- [5] Towards highly active heterogeneous catalysts via a sequential noncovalent bonding strategy†
- [6] Synthesis and characterizations of red/near-IR absorbing A–D–A–D–A-type oligothiophenes containing thienothiadiazole and thienopyrazine central units
- [7] A Covalent Organic Framework with 4 nm open pores†
- [8] Heteroatom (boron, nitrogen, and fluorine) quantum dot-doped polyaniline-photoactive film preparation and characterization for organic solar cell applications†
- [9] Two robust metal–organic frameworks with uncoordinated N atoms for CO2 adsorption†
- [10] Back cover

